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Compound of Interest

Compound Name: Desmethoxyyangonin

Cat. No.: B7881930

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethoxyyangonin is a naturally occurring kavalactone found in the kava plant (Piper
methysticum). As a bioactive compound, its structural integrity and purity are paramount for
research and potential therapeutic applications. This document provides detailed application
notes and experimental protocols for the structural elucidation of desmethoxyyangonin using
a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for desmethoxyyangonin,
providing a quantitative basis for its structural confirmation.

Table 1: *H NMR Spectroscopic Data for Desmethoxyyangonin in CDCl3
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.48 m - 2H H-10, H-14
7.44 d 15.9 1H H-8
7.35-7.31 m - 3H H-11, H-12, H-13
6.54 d 16.0 1H H-7
5.90 S - 1H H-5
5.44 d 14 1H H-3
3.76 s - 3H H-15 (OCHs)

Source: Adapted from Dharmaratne et al., Phytochemistry, 2002.[1]

Table 2: 13C NMR Spectroscopic Data for Desmethoxyyangonin in CDCls
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Chemical Shift (8) ppm Carbon Type Assighment
164.2 C C-2

157.9 C C-4

143.1 C C-6

135.2 C C-9

130.4 CH C-12

128.9 CH C-11, C-13
127.8 CH C-10, C-14
120.2 CH C-7

100.2 CH C-5

88.9 CH C-3

56.0 CHs C-15 (OCHs)

Source: Adapted from Dharmaratne et al., Phytochemistry, 2002.[1]

Table 3: Mass Spectrometry Data for Desmethoxyyangonin

lonization Mode

Mass-to-Charge Ratio

lon Type
(m/z) i

ESI+

229.0865 [M+H]*

Source: Adapted from Lesiak et al., Rapid Communications in Mass Spectrometry, 2016.[2]

Table 4: Infrared (IR) Spectroscopy Data for Desmethoxyyangonin (Expected Absorptions)
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
) C-H stretch (aromatic and
~3050-3000 Medium o
vinylic)
) C-H stretch (aliphatic, e.g.,
~2950-2850 Medium
OCHs)
C=0 stretch (a,B-unsaturated
~1720-1700 Strong
lactone)
) C=C stretch (conjugated
~1650-1600 Medium-Strong
system)
~1600, ~1450 Medium C=C stretch (aromatic ring)
~1250-1000 Strong C-O stretch (ester and ether)
~970 Strong C-H bend (trans-alkene)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are designed to be adaptable to standard laboratory instrumentation.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To acquire *H and 3C NMR spectra for the structural elucidation of
desmethoxyyangonin.

Materials:
» Desmethoxyyangonin sample (1-5 mg)
» Deuterated chloroform (CDCls) with 0.03% tetramethylsilane (TMS)

e 5 mm NMR tubes
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* NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

e Sample Preparation:

o Accurately weigh 1-5 mg of the purified desmethoxyyangonin sample.

o Dissolve the sample in approximately 0.6 mL of CDCIs containing TMS in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

[¢]

Insert the NMR tube into the spectrometer.

[e]

Lock the spectrometer on the deuterium signal of CDCls.

o

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Tune and match the probe for both *H and 13C frequencies.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters:

» Pulse sequence: zg30

Spectral width: ~16 ppm

Acquisition time: ~2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64 (depending on sample concentration)

e 13C NMR Acquisition:
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o Acquire a standard one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters:

Pulse sequence: zgpg30

Spectral width: ~240 ppm

Acquisition time: ~1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (depending on sample concentration)

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
o Phase correct the spectra.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H and the residual
CDCls signal at 77.16 ppm for 13C.

o Integrate the peaks in the *H spectrum.

o Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign
the proton and carbon signals to the structure of desmethoxyyangonin.

Protocol 2: Electrospray lonization Mass Spectrometry
(ESI-MS)

Objective: To determine the molecular weight of desmethoxyyangonin.
Materials:
o Desmethoxyyangonin sample (~0.1 mg)

¢ Methanol (LC-MS grade)
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e Formic acid (optional, for enhancing protonation)
e Mass spectrometer with an ESI source
Procedure:

e Sample Preparation:

o Prepare a stock solution of desmethoxyyangonin in methanol at a concentration of
approximately 1 mg/mL.

o Dilute the stock solution with methanol (or a suitable solvent mixture like methanol/water)

to a final concentration of 1-10 pg/mL.

o A small amount of formic acid (0.1%) can be added to the final solution to promote
protonation ([M+H]*).

e Instrument Setup and Analysis:
o Set the mass spectrometer to operate in positive ion mode.
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,
drying gas temperature) to obtain a stable and strong signal for the analyte.

o Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
o Data Analysis:
o ldentify the peak corresponding to the protonated molecule [M+H]*.

o The measured m/z value should be compared with the calculated exact mass of
desmethoxyyangonin (C14H1203, Exact Mass: 228.0786).

Protocol 3: Fourier-Transform Infrared (FT-IR)
Spectroscopy
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Obijective: To identify the functional groups present in desmethoxyyangonin.

Materials:

Desmethoxyyangonin sample (~1-2 mg)

Potassium bromide (KBr), IR grade, desiccated

Agate mortar and pestle

Pellet press

FT-IR spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Place approximately 1-2 mg of the desmethoxyyangonin sample and 100-200 mg of dry
KBr powder in an agate mortar.

o Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
o Transfer a portion of the powder to the pellet die.

o Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a
transparent or translucent pellet.

e Spectral Acquisition:

[e]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis:
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o lIdentify the characteristic absorption bands in the spectrum.

o Correlate the observed absorption frequencies with the functional groups present in the
desmethoxyyangonin structure (e.g., C=0, C=C, C-O, aromatic and vinylic C-H).

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships for
the spectroscopic analysis of desmethoxyyangonin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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